molecular formula C8H6ClN3O2 B13042215 methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1292287-10-5

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13042215
CAS No.: 1292287-10-5
M. Wt: 211.60 g/mol
InChI Key: KACZALGUAHWJIU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chlorine atom at position 2 and a methyl carboxylate group at position 2. This scaffold is structurally related to deazapurines, which are known for their bioisosteric properties and applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents . The methyl carboxylate group enhances solubility and serves as a reactive handle for further derivatization, while the chlorine atom influences electronic effects and substitution reactivity .

Properties

IUPAC Name

methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-2-3-10-6(4)12-8(9)11-5/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZALGUAHWJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization (Literature Analogue)

One common approach in pyrrolo[2,3-d]pyrimidine synthesis involves palladium-catalyzed coupling reactions, such as Sonogashira coupling, followed by cyclization and oxidation steps. For example, in the preparation of related compounds like 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, the process includes:

  • Coupling of a bromo-chloropyrimidine derivative with acrylic acid or substituted propiolates,
  • Intramolecular cyclization to form the fused pyrrolo ring,
  • Oxidation to aromatize the ring system.

However, palladium catalysts and propiolate esters are expensive and can lead to low yields, limiting industrial scalability.

Nickel and Copper Catalysis as an Alternative

A novel, cost-effective method avoids palladium by using nickel salts and cuprous halides as catalysts for coupling reactions. This method involves:

  • Coupling 5-bromo-2-chloro-N-substituted pyrimidine-4-amine with acrylic acid in the presence of nickel chloride and cuprous iodide catalysts, organic ligands (e.g., triphenylphosphine), and bases (e.g., N,N-diisopropylethylamine),
  • Intramolecular cyclization catalyzed by cuprous chloride or cuprous bromide in solvents like dimethyl sulfoxide with bases such as triethylamine,
  • Oxidation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to finalize the aromatic pyrrolo[2,3-d]pyrimidine structure.

This method achieves higher yields (up to ~85%) and uses cheaper, more accessible reagents.

Specific Example Synthesis Steps (Adapted for Target Compound)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1. Coupling 5-bromo-2-chloro-N-substituted pyrimidine-4-amine + acrylic acid NiCl2, CuI, triphenylphosphine, N,N-diisopropylethylamine, ethanol, 65°C, 8 h 73.1 Dropwise addition of acrylic acid, nitrogen atmosphere
2. Cyclization Intramolecular cyclization of acrylic acid adduct CuCl or CuBr, DMSO, triethylamine, 70°C, 12 h 97.6 Alternative solvents: DMF, DMAc; bases: K2CO3, NaOH
3. Oxidation Aromatization with DDQ DDQ, THF, 20-60°C, 3 h 85.0 Nitrogen atmosphere, controlled temperature

This sequence can be adapted to prepare methyl esters by substituting acrylic acid with methyl acrylate or by esterification of the carboxylic acid intermediate.

Alternative Synthetic Routes

  • Regiospecific synthesis via chloroketones: Reaction of α-chloromethylketones with pyrrolo[2,3-d]pyrimidine precursors in sodium acetate and water at reflux has been reported for related compounds, offering shorter reaction times and improved yields without side products.
  • Direct chlorination and esterification: Starting from 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, selective chlorination at position 2 using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions can yield the 2-chloro derivative, followed by methylation if needed.

Analytical and Process Notes

  • Catalyst selection: Transition metal catalysts like nickel and copper salts are preferred over palladium for cost and environmental reasons.
  • Solvent choice: Polar aprotic solvents (DMSO, DMF, DMAc) facilitate cyclization and coupling steps.
  • Reaction atmosphere: Nitrogen protection is essential to prevent oxidation or side reactions during sensitive steps.
  • Temperature control: Maintaining reaction temperatures between 50-80°C optimizes yields and minimizes byproducts.
  • Purification: Crystallization and filtration are preferred over chromatography for scalability.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Solvents Temperature Yield (%) Advantages Disadvantages
Pd-catalyzed Sonogashira coupling + cyclization + oxidation 5-bromo-2-chloro pyrimidine, propiolate esters Pd catalyst THF, DMF 50-80°C Low to moderate Well-established Expensive catalysts, low yield
Ni/Cu catalyzed coupling + cyclization + DDQ oxidation 5-bromo-2-chloro pyrimidine, acrylic acid NiCl2, CuI, CuCl Ethanol, DMSO, THF 65-70°C High (up to 85%) Cost-effective, high yield Requires ligand/base optimization
Chloroketone condensation in sodium acetate/water α-chloromethylketones, pyrrolo[2,3-d]pyrimidine precursors None (thermal) Water Reflux Moderate to high Short reaction time, fewer byproducts Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .

Scientific Research Applications

Structural Characteristics

The structure of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate features a pyrrolo-pyrimidine core, which is known for its biological activity. The presence of the chloro and carboxylate groups enhances its reactivity and potential biological interactions.

Pharmaceutical Development

This compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Research indicates that derivatives of pyrrolo-pyrimidines exhibit various pharmacological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antiviral Properties : Some studies suggest that pyrrolo-pyrimidines may inhibit viral replication, making them candidates for antiviral drug development.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives through functional group transformations. Notable applications include:

  • Building Blocks for Complex Molecules : Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can be utilized to synthesize more complex heterocyclic compounds.
  • Reagents in Chemical Reactions : It can act as a reagent in nucleophilic substitution reactions due to the presence of the chloro group.

Case Study 1: Anticancer Activity

Mechanism of Action

The mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural analogues and their differences in substituents, physical properties, and applications:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Applications/Properties CAS/Reference
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Cl (2), COOCH₃ (4) Not reported Not reported Intermediate for kinase inhibitors 35808-68-5
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cl (2) Not reported Not reported Building block for urea derivatives 335654-06-3
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (2), Cl (4) Not reported Not reported Precursor for nucleophilic substitution 90213-66-4
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine NHPh (4) 241 37 Antimicrobial screening
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (4), SO₂Ph (7), COOEt (6) Not reported Not reported Not reported 1987286-78-1
Tofacitinib impurity 76 OCH₂CHO (4), Cl (2) Not reported Not reported Pharmaceutical impurity

Physicochemical Properties

  • Solubility: The methyl carboxylate group improves aqueous solubility compared to non-polar substituents (e.g., phenyl or halogen-only analogues) .
  • Melting Points: Amino-substituted derivatives (e.g., compound 1 in ) exhibit higher melting points (241°C) due to hydrogen bonding, whereas halogenated analogues (e.g., 2-chloro) may have lower melting points.

Biological Activity

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C8H6ClN3O2
  • Molecular Weight : 201.60 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a carboxylate group and a chlorine substituent, which contributes to its reactivity and biological properties.

This compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, which are critical in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
  • Antiviral Activity : Research indicates that derivatives of this compound may display antiviral properties, potentially making them useful in treating viral infections .
  • Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

  • In vitro Studies : A study demonstrated that specific derivatives of pyrrolo[2,3-d]pyrimidines showed significant inhibitory effects on tumor cell lines through selective uptake mechanisms and inhibition of key enzymes involved in purine biosynthesis .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyrrolo[2,3-d]pyrimidines, revealing that modifications to the core structure can enhance potency against specific targets such as CSF1R (Colony-Stimulating Factor 1 Receptor), which plays a role in macrophage biology and inflammation control .

Summary of Biological Activities

Activity Description
Kinase InhibitionPotent inhibitors for various kinases involved in cancer pathways
Antiviral ActivityPotential efficacy against certain viral infections
Anti-inflammatoryPossible therapeutic effects in inflammatory diseases

Safety Profile

This compound exhibits low toxicity; however, safety precautions are recommended during handling due to potential irritative effects. Proper laboratory practices should be employed to minimize exposure risks.

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